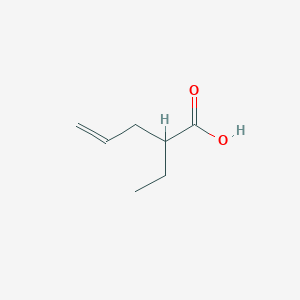
Diazene, bis(4-iodophenyl)-
Descripción general
Descripción
Diazene, bis(4-iodophenyl)- is a chemical compound with the molecular formula C12H8I2N2 . It has attracted attention in the scientific world due to its potential applications in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for Diazene, bis(4-iodophenyl)- were not found in the search results, there are references to the synthesis of similar compounds . For instance, a method involving the use of didodecyl 2,2’-(2,5-diethynyl-1,4-phenylene) bis(oxy)diacetate and 1,2-bis(4-iodophenyl) diazene in dry THF/Et3N has been mentioned .Molecular Structure Analysis
The molecular structure of Diazene, bis(4-iodophenyl)- consists of two iodophenyl groups attached to a diazene group . The InChI code for this compound is 1S/C12H8I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H/b16-15+ .Physical And Chemical Properties Analysis
Diazene, bis(4-iodophenyl)- is a solid at room temperature . It has a molecular weight of 434.02 . The compound should be stored in a dark place, sealed in dry conditions, at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Physical Properties
The molecular structure of bis(4-iodophenyl)-diazene derivatives, such as 2,2′-Diiodoazobenzene, is characterized by an essentially planar trans geometry. This planar structure facilitates the formation of offset π-stacking in crystals, leading to columnar arrangements along certain axes, which is critical for understanding molecular packing and interactions in solid states (Elder & Vargas-Baca, 2012).
Applications in Material Science
Dielectric Permittivity
Derivatives exhibit switchable dielectric permittivity controlled by temperature and DC bias, making them potential materials for molecular switches and electrooptic devices (Stangenberg et al., 2014).
Self-Assembled Monolayers (SAMs)
The capability of diazene derivatives to form SAMs on metal surfaces while retaining photoisomerization properties opens avenues for creating responsive surfaces and materials for technological applications, including sensing and molecular electronics (Benassi & Corni, 2013).
Synthetic Chemistry and Polymer Science
Synthesis of Mesomorphic Phases
Some bis(4-iodophenyl)-diazene derivatives can form mesomorphic phases, which are crucial for the development of liquid crystalline materials with potential applications in displays and photonic devices (Sun et al., 2011).
Generation of Bis(carbenes)
The irradiation of certain bis(diazo) compounds leads to the formation of bis(carbenes), which have been explored for their potential in generating materials with unique electronic properties due to their stabilized pi-net frameworks (Itoh et al., 2004).
Electrochemical Applications
- Proton Exchange Membranes: The synthesis of semifluorinated sulfonated polytriazole copolymers involving diazene units has been investigated for fuel cell applications, highlighting their good thermal and chemical stability, alongside promising proton conductivity properties (Saha et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Direcciones Futuras
Propiedades
IUPAC Name |
bis(4-iodophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSRQGXDVXFRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393500 | |
| Record name | Diazene, bis(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-97-4 | |
| Record name | Diazene, bis(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)
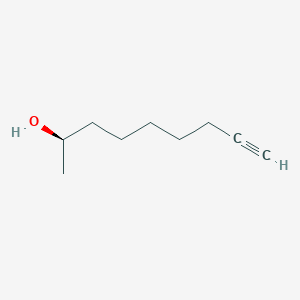

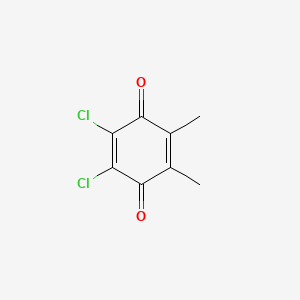
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)](/img/structure/B3048115.png)
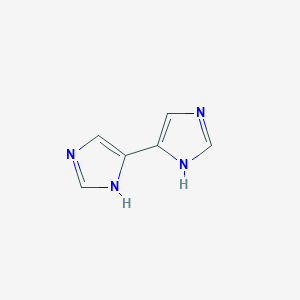
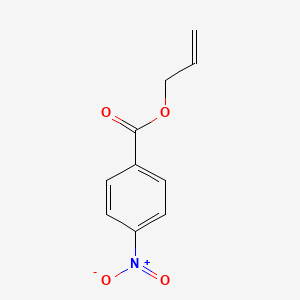
![Methyl {1-[(cyclopropylcarbamoyl)amino]cyclohexyl}acetate](/img/structure/B3048122.png)
![7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3048123.png)

